2-Ethynyl-3-fluoropyridine 2-Ethynyl-3-fluoropyridine
Brand Name: Vulcanchem
CAS No.: 1401685-43-5
VCID: VC2956394
InChI: InChI=1S/C7H4FN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H
SMILES: C#CC1=C(C=CC=N1)F
Molecular Formula: C7H4FN
Molecular Weight: 121.11 g/mol

2-Ethynyl-3-fluoropyridine

CAS No.: 1401685-43-5

Cat. No.: VC2956394

Molecular Formula: C7H4FN

Molecular Weight: 121.11 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynyl-3-fluoropyridine - 1401685-43-5

Specification

CAS No. 1401685-43-5
Molecular Formula C7H4FN
Molecular Weight 121.11 g/mol
IUPAC Name 2-ethynyl-3-fluoropyridine
Standard InChI InChI=1S/C7H4FN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H
Standard InChI Key WKCSIVACSVNZLD-UHFFFAOYSA-N
SMILES C#CC1=C(C=CC=N1)F
Canonical SMILES C#CC1=C(C=CC=N1)F

Introduction

2-Ethynyl-3-fluoropyridine is a synthetic organic compound with the molecular formula C7H4FN and a molecular weight of 121.11 g/mol . It belongs to the pyridine family, which is known for its diverse applications in chemistry and pharmacology. This compound is particularly interesting due to its ethynyl and fluorine substituents, which confer unique chemical and biological properties.

Synthesis and Preparation

The synthesis of 2-ethynyl-3-fluoropyridine typically involves nucleophilic substitution reactions starting from appropriate pyridine precursors. For instance, a bromo-pyridine derivative can undergo a nucleophilic substitution with an ethynyl group donor, followed by fluorination at the desired position. The specific conditions and reagents used can vary depending on the desired yield and purity.

Applications and Research Findings

2-Ethynyl-3-fluoropyridine serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its applications include:

  • Pharmaceuticals: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The fluorine atom can enhance the compound's binding affinity to biological targets, while the ethynyl group facilitates interactions with hydrophobic pockets in proteins .

  • Materials Science: It is used in the synthesis of complex organic molecules with specific optical or electronic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator